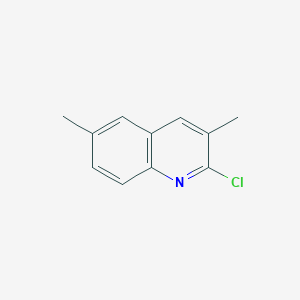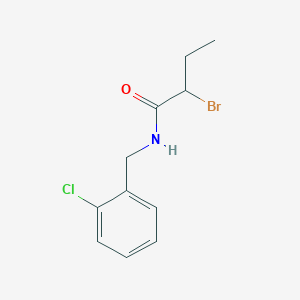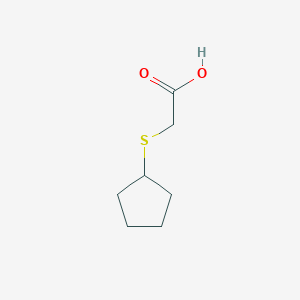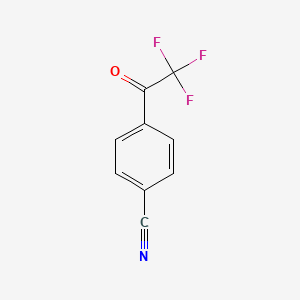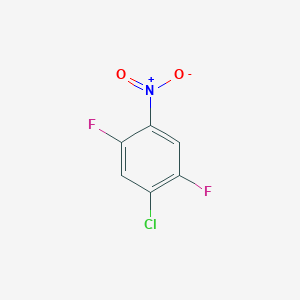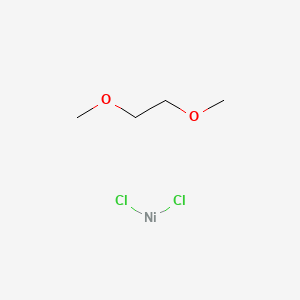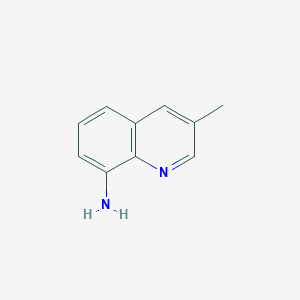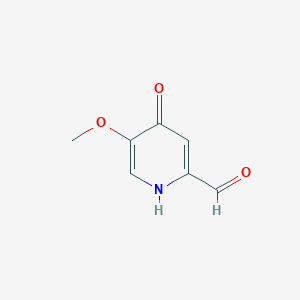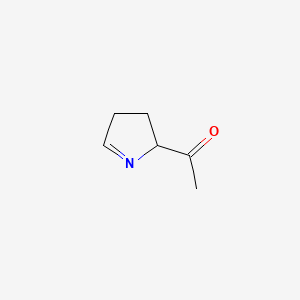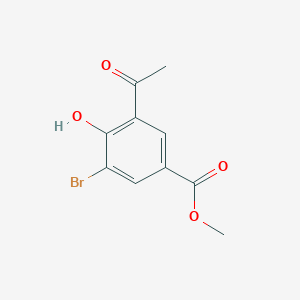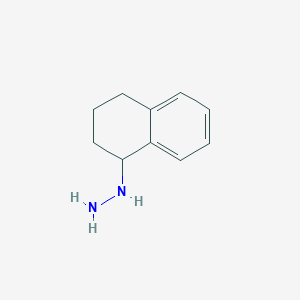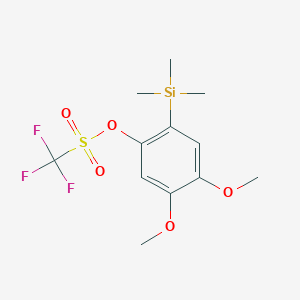
4,5-Dimethoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate
描述
4,5-Dimethoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate is a chemical compound with the molecular formula C12H17F3O5SSi and a molecular weight of 358.40 g/mol. It is a white to yellow-green clear liquid with a melting point of 165.5°C and a boiling point of 350.1°C at 760 mmHg. This compound is widely used in organic synthesis and various scientific research applications due to its unique chemical properties.
作用机制
Action Environment
The action of 4,5-Dimethoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate can be influenced by various environmental factors. For instance, it should be stored under inert gas at a temperature below 0°C . It should also be protected from exposure to air and heat . These conditions suggest that the stability and efficacy of this compound can be significantly affected by its storage and handling conditions.
生化分析
Biochemical Properties
4,5-Dimethoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds through processes such as the thia-Fries rearrangement . This compound is known to interact with enzymes like CuCN, which acts as a catalyst in these reactions . The nature of these interactions involves the activation of the trifluoromethanesulfonate group, leading to the formation of reactive intermediates that participate in further chemical transformations.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways and gene expression. This compound has been shown to affect cellular metabolism by altering the activity of key metabolic enzymes . Additionally, it can impact cell signaling pathways by interacting with specific receptors and proteins, leading to changes in cellular responses and gene expression patterns.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes . The trifluoromethanesulfonate group plays a crucial role in these interactions, as it can form strong bonds with various biomolecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under inert conditions but can degrade when exposed to air or heat . Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro and in vivo models. These effects include sustained changes in gene expression and metabolic activity, which can persist even after the compound is no longer present .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance metabolic activity and improve cellular function. At high doses, it may exhibit toxic effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing adverse reactions.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and degradation . This compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of various metabolites. Additionally, it can influence the production of reactive oxygen species, which can impact cellular redox balance and overall metabolic activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, such as its lipophilicity and ability to form stable complexes with biomolecules .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is often directed to specific organelles, such as the mitochondria or endoplasmic reticulum, through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound reaches its intended sites of action, where it can interact with target biomolecules and modulate cellular processes effectively .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate typically involves the reaction of 4,5-dimethoxybenzenesulfonic acid with trimethylsilyl chloride in the presence of a suitable catalyst, such as pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reactants.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product quality.
化学反应分析
Types of Reactions: 4,5-Dimethoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenolic derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and amines are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of reduced phenyl derivatives.
Substitution: Formation of various substituted phenyl compounds.
科学研究应用
4,5-Dimethoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate is widely used in scientific research due to its unique properties. It is employed in:
Chemistry: As a reagent in organic synthesis, particularly in the preparation of complex organic molecules.
Biology: In biochemical studies to modify biomolecules and study their interactions.
Medicine: In drug discovery and development processes to synthesize potential therapeutic compounds.
Industry: In the production of materials and chemicals that require specific functional groups.
相似化合物的比较
4,5-Dimethoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate is unique due to its trifluoromethanesulfonate group, which provides high reactivity and stability. Similar compounds include:
4,5-Dimethoxybenzenesulfonic Acid: Lacks the trimethylsilyl group, making it less reactive.
Trimethylsilyl Chloride: Does not have the phenyl or sulfonate groups, resulting in different reactivity.
Trifluoromethanesulfonic Acid: Without the phenyl group, it serves as a strong acid rather than a reagent for substitution reactions.
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
属性
IUPAC Name |
(4,5-dimethoxy-2-trimethylsilylphenyl) trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F3O5SSi/c1-18-8-6-10(20-21(16,17)12(13,14)15)11(22(3,4)5)7-9(8)19-2/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLUVZOFWZNLGTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1OC)[Si](C)(C)C)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F3O5SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583079 | |
| Record name | 4,5-Dimethoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866252-52-0 | |
| Record name | 4,5-Dimethoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-Dimethoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


